(2S)-1-bromo-2,3-dimethoxypropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-bromo-2,3-dimethoxypropane is an organic compound with the molecular formula C5H11BrO2 It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-bromo-2,3-dimethoxypropane typically involves the bromination of 2,3-dimethoxypropanol. One common method is to react 2,3-dimethoxypropanol with hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-bromo-2,3-dimethoxypropane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium hydroxide (KOH) are used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation: Aldehydes or carboxylic acids are formed.
Scientific Research Applications
(2S)-1-bromo-2,3-dimethoxypropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1-bromo-2,3-dimethoxypropane involves its reactivity as a brominated compound. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The methoxy groups can also participate in various chemical transformations, adding to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
1-bromo-2,3-dimethoxypropane: The non-chiral version of the compound, which lacks the stereospecific properties of (2S)-1-bromo-2,3-dimethoxypropane.
2-bromo-1,3-dimethoxypropane: A positional isomer with different reactivity due to the placement of the bromine atom.
1-chloro-2,3-dimethoxypropane: Similar in structure but with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its chirality and the presence of both bromine and methoxy groups. This combination of features makes it a versatile compound in organic synthesis, allowing for the creation of complex chiral molecules with specific desired properties.
Properties
IUPAC Name |
(2S)-1-bromo-2,3-dimethoxypropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO2/c1-7-4-5(3-6)8-2/h5H,3-4H2,1-2H3/t5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLALOAABONRSQH-RXMQYKEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CBr)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@@H](CBr)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.